L-Theanine

説明

Theanine, a precursor of ethylamine, is found in green tea. It is under investigation in clinical trial NCT00291070 (Effects of L-Theanine in Boys With ADHD).

L-Theanine has been reported in Camellia sinensis, Eurya japonica, and other organisms with data available.

THEANINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

RN given refers to (L)-isomer; precursor of ethylamine; found in green tea

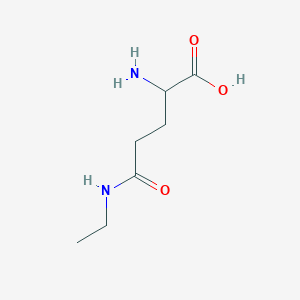

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184817 | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

214-216 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from ethanol + water | |

CAS No. |

3081-61-6 | |

| Record name | L-Theanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174.20, 217 - 218 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Theanine's Neuroprotective Mechanisms Against Excitotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which neuronal damage and death are triggered by the overactivation of glutamate receptors, is a key contributor to a variety of neurodegenerative disorders. L-theanine, a non-proteinogenic amino acid found predominantly in green tea, has emerged as a promising neuroprotective agent with the ability to counteract excitotoxic insults. This technical guide provides an in-depth exploration of the core molecular mechanisms underlying L-theanine's neuroprotective effects against excitotoxicity. It details the compound's interactions with glutamate receptors, its modulation of downstream signaling pathways, and its antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuroprotection and the development of novel therapeutics for neurological diseases.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate release and subsequent overstimulation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, lead to a massive influx of calcium ions (Ca²⁺) into neurons. This Ca²⁺ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of apoptotic pathways, and ultimately, neuronal death.[1] This phenomenon, termed excitotoxicity, is implicated in the pathophysiology of acute brain injuries like stroke and traumatic brain injury, as well as chronic neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases.

L-theanine (γ-glutamylethylamide), an amino acid analogue of glutamate, readily crosses the blood-brain barrier and has demonstrated significant neuroprotective potential in various preclinical models of excitotoxicity.[2] Its structural similarity to glutamate allows it to interact with glutamate receptors, representing a primary mechanism of its neuroprotective action.[3][4] Furthermore, L-theanine influences intracellular signaling cascades and exhibits antioxidant properties that contribute to its ability to shield neurons from excitotoxic damage. This guide will systematically dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Interaction with Glutamate Receptors

L-theanine's primary neuroprotective mechanism against excitotoxicity involves its direct interaction with glutamate receptors. As a structural analogue of glutamate, it can act as a competitive antagonist at ionotropic glutamate receptors, thereby mitigating the excessive neuronal excitation induced by high glutamate concentrations.

Receptor Binding Affinity

Studies have investigated the binding affinity of L-theanine for various glutamate receptor subtypes. While its affinity is lower than that of glutamate itself, it is sufficient to exert an inhibitory effect in the presence of pathological glutamate concentrations. A molecular docking study has suggested that L-theanine's capacity to cohere with the GluR5 kainate receptor is higher than that of glutamate.[5]

| Receptor Subtype | Ligand | IC50 (µM) | Reference |

| AMPA | L-Theanine | ~80-30,000 fold less potent than L-glutamic acid | [6] |

| Kainate | L-Theanine | ~80-30,000 fold less potent than L-glutamic acid | [6] |

| NMDA (Glycine site) | L-Theanine | ~80-30,000 fold less potent than L-glutamic acid | [6] |

Note: The available literature often describes the potency of L-theanine relative to glutamate rather than providing specific IC50 values. Further dedicated binding affinity studies are warranted to precisely quantify these interactions.

Functional Consequences of Receptor Interaction

By binding to NMDA and AMPA/kainate receptors, L-theanine reduces the influx of Ca²⁺ into neurons, a critical initiating event in the excitotoxic cascade. This attenuation of Ca²⁺ overload helps to preserve mitochondrial function, reduce the generation of ROS, and inhibit the activation of cell death pathways.

Modulation of Downstream Signaling Pathways

Beyond direct receptor antagonism, L-theanine exerts its neuroprotective effects by modulating key intracellular signaling pathways that are dysregulated during excitotoxicity. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are central to these protective mechanisms.

MAPK/ERK Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a dual role in neuronal survival and death. During excitotoxicity, the sustained activation of p38 and JNK is pro-apoptotic, while the activation of ERK is generally considered neuroprotective. L-theanine has been shown to modulate the phosphorylation status of these kinases, promoting a pro-survival signaling environment. Specifically, L-theanine has been observed to inhibit the phosphorylation of p38 MAPK induced by excitotoxic insults.[7]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival. Activation of this pathway promotes the expression of anti-apoptotic proteins and inhibits pro-apoptotic factors. Evidence suggests that L-theanine can activate the PI3K/Akt pathway, contributing to its neuroprotective effects.

Signaling Pathway of L-Theanine's Neuroprotection

Caption: L-Theanine's neuroprotective signaling cascade.

Antioxidant Mechanisms

Oxidative stress is a major contributor to excitotoxic neuronal damage. The overproduction of ROS leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death. L-theanine has been shown to possess antioxidant properties that help to mitigate oxidative stress in the context of excitotoxicity.

Scavenging of Reactive Oxygen Species (ROS)

L-theanine can directly scavenge free radicals. Furthermore, it can indirectly reduce ROS levels by preserving mitochondrial function and reducing the activity of ROS-producing enzymes.

Enhancement of Endogenous Antioxidant Defenses

L-theanine has been reported to upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). It also increases the levels of glutathione (GSH), a major intracellular antioxidant.

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of L-theanine have been quantified in numerous in vitro studies. The following tables summarize key findings on its impact on cell viability and biomarkers of excitotoxicity.

Table 5.1: Effect of L-Theanine on Cell Viability in Excitotoxicity Models

| Cell Line | Excitotoxic Agent (Concentration) | L-Theanine Concentration (µM) | % Increase in Cell Viability | Reference |

| SH-SY5Y | Aβ1-42 (5 µM) | 10 | ~15% | [8] |

| SH-SY5Y | Aβ1-42 (5 µM) | 25 | ~25% | [8] |

| SH-SY5Y | Aβ1-42 (5 µM) | 50 | ~40% | [8] |

| H9C2 | H₂O₂ (160 µM) | 4000 | ~20% | [9] |

| H9C2 | H₂O₂ (160 µM) | 8000 | ~15% | [9] |

| H9C2 | H₂O₂ (160 µM) | 16000 | ~10% | [9] |

Table 5.2: Effect of L-Theanine on Biomarkers of Excitotoxicity

| Cell Line | Excitotoxic Agent | L-Theanine Concentration (µM) | Biomarker | % Change | Reference |

| SH-SY5Y | Aβ1-42 (5 µM) | 10 | Intracellular ROS | ~ -20% | [8] |

| SH-SY5Y | Aβ1-42 (5 µM) | 25 | Intracellular ROS | ~ -35% | [8] |

| SH-SY5Y | Aβ1-42 (5 µM) | 50 | Intracellular ROS | ~ -50% | [8] |

| SH-SY5Y | Aβ1-42 (5 µM) | 50 | Caspase-3 activity | Significant decrease | [8] |

| SH-SY5Y | Rotenone/Dieldrin | 500 | p-ERK1/2 | Significant increase |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective effects of L-theanine against excitotoxicity.

Cell Culture

6.1.1. SH-SY5Y Human Neuroblastoma Cell Line

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Cells are passaged every 3-4 days when they reach 80-90% confluency. The medium is aspirated, and cells are washed with Phosphate-Buffered Saline (PBS). Cells are then detached using 0.25% Trypsin-EDTA, and the trypsin is neutralized with complete medium. Cells are centrifuged, resuspended in fresh medium, and seeded into new culture flasks.

6.1.2. Primary Cortical Neuron Culture

-

Source: Embryonic day 18 (E18) Sprague-Dawley rat cortices.

-

Plating: Cortical tissue is dissected, dissociated using papain, and plated on poly-D-lysine-coated culture dishes or coverslips.

-

Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.

-

Maintenance: Half of the culture medium is replaced every 3-4 days. Neurons are typically used for experiments between 7 and 14 days in vitro (DIV).

Induction of Excitotoxicity

-

Glutamate-induced Excitotoxicity: Primary cortical neurons are exposed to glutamate (typically 50-100 µM) for 15-30 minutes in a magnesium-free buffer. The glutamate-containing medium is then replaced with conditioned culture medium, and cell viability is assessed 24 hours later.

-

NMDA-induced Excitotoxicity: Neurons are treated with NMDA (typically 100-300 µM) and a co-agonist like glycine (10 µM) for a specified duration.

-

Aβ-induced Toxicity (in SH-SY5Y cells): Cells are treated with aggregated Aβ1-42 peptide (typically 5-10 µM) for 24-48 hours.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: A typical workflow for assessing neuroprotection.

Key Experimental Assays

6.3.1. Cell Viability Assay (MTT)

-

After treatment, the culture medium is removed.

-

MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.

-

The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

6.3.2. Measurement of Intracellular ROS (DCFH-DA Assay)

-

Cells are washed with warm PBS.

-

Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

The DCFH-DA solution is removed, and cells are washed with PBS.

-

The fluorescence intensity is measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

6.3.3. Caspase-3 Activity Assay

-

Cells are lysed, and the protein concentration of the lysate is determined.

-

The cell lysate is incubated with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

The absorbance is measured at 405 nm. The caspase-3 activity is calculated based on the cleavage of the substrate.

6.3.4. Western Blot Analysis

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-p38, total p38, β-actin) overnight at 4°C.

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

L-theanine demonstrates significant neuroprotective potential against excitotoxicity through a multi-faceted mechanism of action that includes antagonism of glutamate receptors, modulation of critical intracellular signaling pathways, and attenuation of oxidative stress. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of L-theanine and its derivatives for the treatment of neurodegenerative diseases.

Future research should focus on:

-

Elucidating precise binding kinetics: Determining the exact IC50 and Ki values of L-theanine for different glutamate receptor subtypes will provide a more quantitative understanding of its receptor-level interactions.

-

In vivo validation: While in vitro studies are invaluable, further in vivo studies in animal models of excitotoxicity-related diseases are crucial to confirm the therapeutic efficacy of L-theanine.

-

Clinical trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into effective treatments for human neurodegenerative disorders.

-

Derivative development: The development of novel compounds based on the structure of L-theanine with enhanced potency and selectivity could lead to more effective neuroprotective drugs.

By continuing to unravel the intricate neuroprotective mechanisms of L-theanine, the scientific community can pave the way for new and effective therapeutic strategies to combat the devastating impact of excitotoxic neuronal injury.

References

- 1. L-Theanine reduces psychological and physiological stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of L-theanine on cerebellar granule cell migration related to cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promising, but Not Completely Conclusive—The Effect of l-Theanine on Cognitive Performance Based on the Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Role of L-theanine, a Structural Analogue of Glutamate, against GluR5 Kainate Receptor and its Prospective Utility against Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. l-Theanine, an amino acid in green tea, attenuates beta-amyloid-induced cognitive dysfunction and neurotoxicity: reduction in oxidative damage and inactivation of ERK/p38 kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition by theanine of binding of [3H]AMPA, [3H]kainate, and [3H]MDL 105,519 to glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L‐Theanine Mitigates Aβ1‐42‐Induced Apoptosis in SH‐SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Theanine Protects H9C2 Cells from Hydrogen Peroxide-Induced Apoptosis by Enhancing Antioxidant Capability - PMC [pmc.ncbi.nlm.nih.gov]

L-Theanine's Modulation of Neurotransmitter Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its psychoactive properties, including stress reduction, improved cognitive function, and anxiolytic effects. These effects are largely attributed to its ability to cross the blood-brain barrier and modulate multiple neurotransmitter systems. This technical guide provides an in-depth analysis of L-theanine's interactions with the glutamate, GABA, dopamine, and serotonin systems. It summarizes key quantitative data on receptor binding affinities and neurotransmitter level alterations, details relevant experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of L-theanine.

Introduction

L-theanine (γ-glutamylethylamide) is a structural analog of the neurotransmitters glutamate and glutamine.[1] This structural similarity allows it to interact with various components of neurotransmitter systems, leading to a cascade of neurochemical and behavioral effects.[2][3] Its ability to readily cross the blood-brain barrier positions it as a promising neuromodulatory agent.[3] Understanding its precise mechanisms of action is crucial for its potential development as a therapeutic agent for a range of neurological and psychiatric disorders.

Modulation of the Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system in the central nervous system. L-theanine's structural similarity to glutamate allows it to directly interact with glutamate receptors, including NMDA, AMPA, and kainate receptors.[2]

Glutamate Receptor Binding Affinity

L-theanine exhibits micromolar affinities for AMPA, kainate, and NMDA receptors, acting as a competitive antagonist at these sites.[2][4] This antagonistic action is believed to be a key mechanism behind its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[1]

| Receptor Subtype | Radioligand | Tissue Source | IC50 (µM) | Reference |

| AMPA | [³H]AMPA | Rat Cortical Neurons | 19.2 | [1] |

| Kainate | [³H]Kainate | Rat Cortical Neurons | Not specified, but binds | [1][4] |

| NMDA (Glycine site) | [³H]MDL 105,519 | Rat Cortical Neurons | Not specified, but binds | [1][4] |

Signaling Pathways

By antagonizing NMDA receptors, L-theanine can inhibit the downstream signaling cascades associated with excitotoxicity. This includes reducing excessive calcium (Ca2+) influx, which in turn can decrease the production of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), and suppress the activation of apoptotic pathways involving c-Jun N-terminal kinase (JNK) and caspase-3.[5]

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity (IC50 and subsequently Ki) of L-theanine for glutamate receptor subtypes.

-

Materials:

-

Rat cortical neuron membrane preparation

-

Radioligands: [³H]AMPA, [³H]Kainate, or [³H]MDL 105,519 (for NMDA glycine site)

-

L-theanine solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Vacuum filtration manifold

-

Scintillation counter

-

-

Procedure:

-

Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex using standard differential centrifugation methods.

-

Assay Setup: In a 96-well plate, add assay buffer, L-theanine at various concentrations, the specific radioligand at a concentration near its Kd, and the membrane preparation.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.

-

Data Analysis: Determine the IC50 value of L-theanine by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

-

Modulation of the GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the brain. L-theanine's anxiolytic and calming effects are partly attributed to its influence on this system.

Effects on GABA Levels

Animal studies have shown that L-theanine administration can increase the concentration of GABA in the brain.[6] This increase in the primary inhibitory neurotransmitter contributes to a reduction in neuronal excitability.

| Brain Region | Animal Model | L-Theanine Dose | Change in GABA Level | Reference |

| Whole Brain | Rat | Not Specified | Increased | [6] |

Interaction with GABA Receptors

L-theanine may also directly interact with GABA receptors. Some evidence suggests that L-theanine can act as a GABA-A receptor agonist, further promoting inhibitory neurotransmission.[2]

Experimental Protocols

This protocol outlines a general method for measuring extracellular GABA levels in the brain of a freely moving rodent.

-

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Perfusion pump

-

Fraction collector

-

HPLC system with a fluorescence or electrochemical detector

-

Derivatization agent (e.g., o-phthalaldehyde, OPA)

-

Artificial cerebrospinal fluid (aCSF)

-

-

Procedure:

-

Surgery: Stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus) of an anesthetized rodent.

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

-

L-theanine Administration: Administer L-theanine (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Derivatization and HPLC Analysis: Derivatize the amino acids in the dialysate samples with OPA and analyze by HPLC with fluorescence or electrochemical detection to quantify GABA concentrations.

-

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. L-Theanine | C7H14N2O3 | CID 439378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The effects of L-theanine supplementation on the outcomes of patients with mental disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Influence of L-Theanine on Alpha Brain Wave Activity and a State of Wakeful Relaxation: A Technical Guide

Introduction

L-Theanine, a non-proteinogenic amino acid predominantly found in the leaves of the tea plant (Camellia sinensis), has garnered significant attention within the scientific community for its psychoactive properties.[1][2][3] Unlike many other compounds with central nervous system activity, L-theanine is reputed to promote a state of relaxation and mental clarity without inducing drowsiness.[3][4] This technical guide provides an in-depth analysis of the impact of L-theanine on alpha brain wave activity and its subsequent role in fostering a state of wakeful relaxation. The content herein is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the underlying mechanisms, experimental evidence, and methodological considerations.

Neurochemical Mechanisms of L-Theanine

L-theanine readily crosses the blood-brain barrier and exerts its effects by modulating several key neurotransmitter systems.[2][5][6] Its primary mechanisms of action are believed to involve the glutamatergic, GABAergic, dopaminergic, and serotonergic pathways.

L-theanine is structurally similar to glutamate, the primary excitatory neurotransmitter in the brain.[6][7] This structural analogy allows it to bind to glutamate receptors, specifically AMPA, kainate, and NMDA receptors, where it can act as an antagonist, inhibiting excessive excitatory neurotransmission.[7][8][9][10] This action is crucial in preventing the overstimulation that can lead to mental agitation and stress.

Furthermore, L-theanine has been shown to increase the concentration of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[2][5][8][11] By enhancing GABAergic tone, L-theanine promotes a calming effect. The interplay between reduced glutamatergic activity and increased GABAergic inhibition is a cornerstone of L-theanine's relaxing properties.

Beyond its influence on the glutamate-GABA balance, L-theanine also modulates the levels of dopamine and serotonin, neurotransmitters critically involved in mood regulation, pleasure, and cognitive function.[1][8][12][13]

References

- 1. assets.contentstack.io [assets.contentstack.io]

- 2. Alphawave L-theanine supports alpha brainwave activity, the source of wakeful relaxation [nutraingredients.com]

- 3. todayspractitioner.com [todayspractitioner.com]

- 4. takecontrol.substack.com [takecontrol.substack.com]

- 5. pureprescriptions.com [pureprescriptions.com]

- 6. troscriptions.com [troscriptions.com]

- 7. Frontiers | A Novel Theanine Complex, Mg-L-Theanine Improves Sleep Quality via Regulating Brain Electrochemical Activity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. GABA and l-theanine mixture decreases sleep latency and improves NREM sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 11. The effects of L-theanine supplementation on the outcomes of patients with mental disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nmnbio.co.uk [nmnbio.co.uk]

- 13. quora.com [quora.com]

An In-depth Technical Guide to the Biosynthesis and Natural Occurrence of L-Theanine in Camellia sinensis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-Theanine, a non-proteinogenic amino acid unique to the tea plant (Camellia sinensis), is a key determinant of the sensory quality of tea and possesses numerous health benefits. This technical guide provides a comprehensive overview of the biosynthesis and natural occurrence of L-theanine. It details the enzymatic pathways, genetic regulation, and the distribution of this compound within the tea plant. Furthermore, this guide furnishes detailed experimental protocols for the quantification of L-theanine, analysis of key enzyme activity, and gene expression studies, alongside curated quantitative data and visual representations of the biosynthetic and regulatory pathways.

Natural Occurrence of L-Theanine in Camellia sinensis

L-Theanine is found in almost all tissues of the Camellia sinensis plant, including the leaves, roots, and stems.[1] However, the concentration of L-theanine varies significantly depending on the plant organ, cultivar, age of the tissue, and environmental conditions.[1][2]

Distribution in Plant Organs: The primary site of L-theanine biosynthesis is the root system.[3] From the roots, it is transported to the aerial parts of the plant, with the highest concentrations typically found in the young, developing shoots and leaves.[1][3] The L-theanine content in leaves gradually decreases as they mature.[2] Stems generally contain the lowest concentration of L-theanine.[1][2]

Variability among Cultivars: Significant variations in L-theanine content exist among different tea cultivars. For instance, albino tea cultivars like 'Huangjinya' and 'Anjibaicha' have been shown to contain higher levels of L-theanine compared to other varieties.[1] This variability is attributed to differences in the expression levels of genes involved in its biosynthesis and catabolism.[1]

Environmental Influence: Environmental factors such as light intensity, temperature, and nitrogen availability play a crucial role in regulating L-theanine accumulation.[3] For example, shading tea plants before harvest can increase the L-theanine content in the leaves.

Table 1: L-Theanine Content in Different Tissues of Camellia sinensis Cultivars

| Cultivar | Tissue | L-Theanine Content (mg/g DW) |

| 'Huangjinya' | Bud and 1st Leaf | ~45 |

| 2nd Leaf | ~40 | |

| 3rd Leaf | ~30 | |

| Old Leaf | ~25 | |

| Stem | ~5 | |

| Root | ~40 | |

| 'Anjibaicha' | Bud and 1st Leaf | ~35 |

| 2nd Leaf | ~30 | |

| 3rd Leaf | ~25 | |

| Old Leaf | ~20 | |

| Stem | ~4 | |

| Root | ~30 | |

| 'Yingshuang' | Bud and 1st Leaf | ~30 |

| 2nd Leaf | ~25 | |

| 3rd Leaf | ~20 | |

| Old Leaf | ~15 | |

| Stem | ~3 | |

| Root | ~15 |

Data compiled from multiple sources and represent approximate values.[1]

Table 2: Average L-Theanine Content in Different Types of Tea

| Tea Type | Average L-Theanine Content (mg/g) |

| Green Tea | 6.56 |

| White Tea | 6.26 |

| Oolong Tea | 6.09 |

| Black Tea | 5.13 |

Data from a quantitative analysis of 37 different tea varieties.[2]

Biosynthesis of L-Theanine

The biosynthesis of L-theanine is a relatively simple pathway primarily involving two key precursors: L-glutamic acid and ethylamine. The central enzyme catalyzing this reaction is theanine synthetase (TS).

Precursors:

-

L-Glutamic Acid: A common amino acid in plants, derived from the assimilation of nitrogen.

-

Ethylamine: The availability of ethylamine is the rate-limiting step for L-theanine synthesis in most plants.[4] In Camellia sinensis, ethylamine is synthesized from L-alanine through the action of alanine decarboxylase (AlaDC).[4]

Key Enzymes and Genes:

-

Theanine Synthetase (TS) / Glutamine Synthetase (GS): L-theanine synthesis is catalyzed by theanine synthetase (TS), which is encoded by the CsTS gene. Interestingly, glutamine synthetase (GS), encoded by the CsGS gene, also exhibits theanine synthetase activity. There are multiple isoforms of these enzymes, such as CsTS1, CsTS2, CsGS1, and CsGS2.

-

Alanine Decarboxylase (AlaDC): This enzyme is responsible for the production of ethylamine from alanine and is encoded by the CsAlaDC gene. The expression of CsAlaDC is a critical factor determining the high accumulation of L-theanine in tea plants.[4]

-

Glutamate Dehydrogenase (GDH) and Glutamate Synthase (GOGAT): These enzymes are involved in the synthesis of the precursor L-glutamic acid.

dot

References

- 1. Frontiers | L-Theanine Content and Related Gene Expression: Novel Insights into Theanine Biosynthesis and Hydrolysis among Different Tea Plant (Camellia sinensis L.) Tissues and Cultivars [frontiersin.org]

- 2. L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Opposing regulation of L-theanine biosynthesis by CsWRKY65 and CsWRKY69 in tea plant roots - PMC [pmc.ncbi.nlm.nih.gov]

L-Theanine's effects on the glutamatergic system

An In-Depth Technical Guide to L-Theanine's Effects on the Glutamatergic System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is a structural analogue of the primary excitatory neurotransmitter, glutamate. This structural similarity allows L-theanine to cross the blood-brain barrier and interact directly with the glutamatergic system, a key pathway involved in synaptic plasticity, learning, memory, and neuronal survival. Over-activation of this system can lead to excitotoxicity, a process implicated in a variety of neurodegenerative and psychiatric disorders. L-theanine exhibits a complex and multifaceted modulatory role, primarily through its interactions with glutamate receptors and transporters. It has been shown to act as an antagonist at AMPA and kainate receptors, while its effects on NMDA receptors appear to be more complex, with evidence suggesting both agonistic and antagonistic actions depending on the context. Furthermore, L-theanine significantly impacts the glutamate-glutamine cycle by inhibiting glutamine transporters, thereby reducing the presynaptic pool of glutamate available for release. This guide provides a comprehensive technical overview of the molecular mechanisms underlying L-theanine's effects on the glutamatergic system, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows to support further research and drug development.

Interaction with Ionotropic Glutamate Receptors

L-theanine directly interacts with the three main subtypes of ionotropic glutamate receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors. Its affinity and functional effects vary significantly across these receptor types.

Receptor Binding Affinity and Functional Activity

L-theanine generally displays a low to moderate affinity for ionotropic glutamate receptors, acting primarily as a competitive antagonist at AMPA and kainate receptors and exhibiting a more complex, modulatory role at NMDA receptors. This interaction is believed to be a primary mechanism for its neuroprotective effects against glutamate-induced excitotoxicity.

| Receptor Subtype | Ligand/Compound | Binding Affinity / Activity Metric | Value | Species/Tissue | Reference |

| AMPA | L-theanine | Binding Affinity (Ki) | 19.2 µM | Rat Cortical Neurons | |

| Kainate | L-theanine | Binding Affinity (Ki) | 0.373 µM | Rat Cortical Neurons | |

| Kainate (GluR5) | L-theanine | Binding Capacity | Higher than Glutamate | In Silico (Molecular Docking) | |

| Kainate (GluK1) | L-theanine | Binding Affinity | -4.9 kcal/mol | In Silico (Molecular Docking) | |

| Kainate (GluK1) | L-Glutamic Acid | Binding Affinity | -5.0 kcal/mol | In Silico (Molecular Docking) | |

| NMDA (Glycine Site) | L-theanine | Binding Affinity (Ki) | 329 µM | Rat Cortical Neurons | |

| NMDA | L-theanine | Action | Partial Co-agonist | Cultured Hippocampal Neurons | |

| NMDA | L-theanine | Action | Agonist (increases intracellular Ca2+) | Cultured Cortical Neurons |

Experimental Protocols

This method is used to determine the binding affinity of a ligand (L-theanine) to specific receptors.

-

Objective: To quantify the inhibitory constant (Ki) of L-theanine for AMPA, kainate, and NMDA receptors.

-

Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.

-

Assay for AMPA Receptors: Membranes are incubated with [3H]AMPA in the presence of various concentrations of L-theanine. Non-specific binding is determined in the presence of a saturating concentration of unlabeled L-glutamate.

-

Assay for Kainate Receptors: Membranes are incubated with [3H]kainate in the presence of various concentrations of L-theanine.

-

Assay for NMDA Receptors (Glycine Site): Membranes are incubated with [3H]MDL 105,519 (a specific antagonist for the glycine site) in the presence of various concentrations of L-theanine.

-

Data Analysis: The concentration of L-theanine that inhibits 50% of the specific radioligand binding (IC50) is determined by regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This technique measures changes in intracellular calcium concentration, a key second messenger, following receptor activation.

-

Objective: To determine the functional effect (agonism or antagonism) of L-theanine on NMDA receptors.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rats or mice.

-

Loading: Neurons are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-3 AM.

-

Stimulation: Cells are perfused with a buffer containing L-theanine at various concentrations. To test for co-agonist activity, L-theanine is applied in combination with NMDA. To confirm receptor specificity, known NMDA antagonists like AP-5 (competitive) or MK-801 (non-competitive) are co-applied.

-

Imaging: Changes in fluorescence intensity, corresponding to changes in intracellular [Ca2+], are recorded over time using fluorescence microscopy.

-

Data Analysis: The amplitude of the fluorescence signal change is quantified to determine the extent of receptor activation or potentiation.

Visualizations

The Journey of a Calming Amino Acid: A Technical Guide to the Pharmacokinetics and Bioavailability of L-Theanine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

L-Theanine, a non-proteinogenic amino acid predominantly found in tea leaves (Camellia sinensis), has garnered significant scientific interest for its potential neuroprotective and relaxing effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for its development as a therapeutic agent or a scientifically-backed nutraceutical. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of L-Theanine in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.

I. Pharmacokinetic Parameters of L-Theanine

The bioavailability and pharmacokinetic profile of L-Theanine have been investigated in rodent models, primarily rats and mice. These studies reveal rapid absorption and a dose-dependent plasma concentration.

Oral Administration

Following oral administration, L-Theanine is readily absorbed from the intestinal tract.[1][2] The peak plasma concentration (Cmax) is typically reached within 15 to 30 minutes in mice and rats.[2][3][4][5]

Table 1: Pharmacokinetic Parameters of L-Theanine in Mice after Oral Administration [3][4][6]

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (mg/mL·min) | Bioavailability (%) |

| 100 | 82.1 | 15 | 4.02 ± 0.39 | 65.22 |

| 400 | 413.1 | 15 | 22.05 ± 1.88 | 67.29 |

| 1000 | 906.4 | 17.5 | 60.34 ± 7.27 | 74.14 |

Table 2: Pharmacokinetic Parameters of L-Theanine in Rats after Oral Administration [7][8]

| Compound | Dose (g/kg) | Cmax (µg/mL) | Tmax (h) |

| L-Theanine | 0.25 | ~15 | ~0.5 |

| L-Theanine | 0.5 | ~30 | ~0.5 |

| D-Theanine | 0.25 | ~2.5 | ~1 |

| D-Theanine | 0.5 | ~5 | ~1 |

| D,L-Theanine | 1.0 | ~12 (L) / ~4 (D) | ~0.5 (L) / ~1 (D) |

Note: Values for rats are estimated from graphical data.

Intravenous and Intraperitoneal Administration

Intravenous (IV) and intraperitoneal (i.p.) administration studies provide essential data for determining absolute bioavailability and understanding distribution and elimination kinetics.

Table 3: Pharmacokinetic Parameters of L-Theanine in Mice after Tail Vein Injection [3][6]

| Dose (mg/kg) | C0 (µg/mL) | T1/2 (min) | Vd (mL) | CLtot (mL/min) | Ke (/min) | AUC (mg/mL·min) |

| 100 | 253.04 ± 45.27 | 38.45 ± 3.87 | 12.57 ± 2.15 | 0.33 ± 0.06 | 0.026 ± 0.002 | 6.17 ± 0.72 |

| 400 | 1078.13 ± 79.47 | 41.53 ± 4.46 | 10.06 ± 0.77 | 0.24 ± 0.02 | 0.024 ± 0.002 | 32.77 ± 1.53 |

| 1000 | 2290.30 ± 315.55 | 46.50 ± 10.16 | 11.03 ± 1.41 | 0.24 ± 0.05 | 0.022 ± 0.005 | 81.39 ± 8.20 |

C0: Initial concentration; T1/2: Half-life; Vd: Volume of distribution; CLtot: Total body clearance; Ke: Disappearance rate constant.

II. Experimental Protocols

The accurate determination of L-Theanine's pharmacokinetic parameters relies on robust experimental designs and sensitive analytical methodologies.

Animal Models and Dosing

-

Species: Male Sprague-Dawley or Wistar rats and male Std-ddY mice are commonly used models.[4][5][7][9]

-

Administration: For oral (p.o.) or intragastric administration, L-Theanine is typically dissolved in water and administered via gavage.[9][10][11] For intravenous (i.v.) studies, administration is performed via the tail vein.[3][4] Intraperitoneal (i.p.) injections are also utilized.[7][8]

-

Dosage: Doses in pharmacokinetic studies have ranged from 10 mg/kg to as high as 4000 mg/kg to assess both therapeutic and toxicokinetic profiles.[3][11][12]

Sample Collection and Preparation

-

Blood Sampling: Blood is typically collected at various time points post-administration from the tail vein, saphenous vein, or via cardiac puncture under anesthesia.[3][10] Plasma or serum is obtained by centrifugation.[3][10]

-

Tissue Sampling: For distribution studies, tissues such as the brain, liver, and kidneys are collected after perfusion to remove blood.[11]

-

Sample Preparation: A common method for plasma and tissue homogenate samples is protein precipitation using acetonitrile.[13][14] A deuterated internal standard, such as L-Theanine-d5, is often added to ensure accurate quantification.[13][14]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying L-Theanine in biological matrices due to its high sensitivity and selectivity.[13][15]

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of the polar L-Theanine molecule.[11][13]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[7][11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[11] The MRM transitions for L-Theanine are typically m/z 175.0 → 157.9.[11]

Caption: Experimental workflow for L-Theanine pharmacokinetic studies.

III. Absorption, Metabolism, and Excretion

Intestinal Absorption

L-Theanine is absorbed in the small intestine via sodium-coupled active transporters.[2] It appears to compete with other neutral amino acids for transport.[16] For instance, L-Theanine administration in rats has been shown to upregulate the expression of various amino acid transporters in the jejunum and ileum, including SLC7a1, SLC7a9, SLC1a5, SLC16a10, and SLC1a1.[16][17][18] Conversely, it can inhibit the uptake of glucose by downregulating the expression of SGLT3 and GLUT5.[16][17][18][19]

One study demonstrated that co-administration of piperine with L-Theanine in rats significantly increased the plasma concentration of L-Theanine.[9][20] This enhancement is attributed to increased intestinal blood flow induced by piperine, rather than an inhibition of L-Theanine metabolism.[9][20]

Caption: L-Theanine intestinal absorption and transporter interaction.

Metabolism and Excretion

The primary metabolic pathway for L-Theanine is hydrolysis to L-glutamic acid and ethylamine.[3][5] This process is believed to occur predominantly in the kidneys.[2][5] Following oral administration in rats, plasma concentrations of ethylamine peak later than L-Theanine, supporting this metabolic conversion.[5] The metabolites, along with a small amount of intact L-Theanine, are then excreted in the urine.[5][10] Studies in rats have shown that L-Theanine is preferentially reabsorbed and metabolized by the kidney, while its enantiomer, D-theanine, is preferentially excreted.[7][8]

Caption: Metabolic fate of L-Theanine in animal models.

IV. Signaling Pathway Interactions

Recent research has begun to elucidate the molecular mechanisms underlying L-Theanine's physiological effects. One study has identified the cannabinoid receptor 1 (CB1) as a binding target for L-Theanine.[21]

In normal rats, L-Theanine competitively binds to and antagonizes CB1, leading to an inhibition of ERK1/2 phosphorylation. This in turn affects glutamine synthetase (GS) expression.[21] In stressed rats, L-Theanine's inhibition of CB1 activity promotes the nuclear translocation of phosphorylated ERK1/2, ultimately acting on GS.[21] Furthermore, this pathway influences immune function by decreasing the expression of the pro-inflammatory factor TNF-α and increasing the anti-inflammatory factor IL-10 through the COX2-Pdcd4-NFκB-IL10 pathway.[21]

Caption: L-Theanine signaling via the CB1 receptor.

V. Conclusion

The pharmacokinetic profile of L-Theanine in animal models is characterized by rapid oral absorption, dose-dependent plasma concentrations, and metabolism primarily in the kidneys. Its bioavailability is substantial and can be influenced by co-administered compounds that affect intestinal blood flow. The analytical method of choice for its quantification is LC-MS/MS, providing the necessary sensitivity and selectivity for detailed pharmacokinetic analysis. Emerging research into its interaction with signaling pathways, such as the endocannabinoid system, is beginning to provide a molecular basis for its observed physiological effects. This comprehensive understanding of L-Theanine's ADME properties and mechanisms of action is crucial for guiding future preclinical and clinical research, and for the rational development of L-Theanine-based therapeutic products.

References

- 1. l-theanine: From tea leaf to trending supplement - does the science match the hype for brain health and relaxation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-theanine: an astounding sui generis amino acid in poultry nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of theanine, gamma-glutamylethylamide, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of theanine enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An imaging approach for determining the mechanism of enhancement of intestinal absorption of an L-theanine supplement | PLOS One [journals.plos.org]

- 10. ocha-festival.jp [ocha-festival.jp]

- 11. A sensitive HILIC-MS/MS method for quantification of theanine in rat plasma and tissues: Application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. L-Theanine Administration Modulates the Absorption of Dietary Nutrients and Expression of Transporters and Receptors in the Intestinal Mucosa of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. L-Theanine Administration Modulates the Absorption of Dietary Nutrients and Expression of Transporters and Receptors in the Intestinal Mucosa of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. L-Theanine regulates glutamine metabolism and immune function by binding to cannabinoid receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Blood-Brain Barrier Permeability of L-Theanine

Audience: Researchers, Scientists, and Drug Development Professionals Topic: L-Theanine's Potential to Cross the Blood-Brain Barrier

This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the transport of L-theanine across the blood-brain barrier (BBB). L-theanine (γ-glutamylethylamide), a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is recognized for its neuroactive properties, including promoting relaxation and improving cognitive function.[1][2] Its ability to exert these effects is fundamentally dependent on its capacity to cross the BBB and enter the central nervous system (CNS).[1][3][4]

Mechanism of L-Theanine Transport Across the Blood-Brain Barrier

The primary mechanism by which L-theanine crosses the BBB is via the large neutral amino acid (LNAA) transporter, specifically the leucine-preferring transport system (LAT1 or SLC7A5).[5][6][7] LAT1 is a sodium-independent antiporter crucial for transporting large neutral amino acids, such as leucine, phenylalanine, and tyrosine, into the brain.[8] Due to its structural similarity to glutamate and other amino acids, L-theanine is recognized as a substrate for this transporter, enabling its passage from the bloodstream into the brain parenchyma.[5][9] This transport system is a key target for delivering CNS-acting drugs and prodrugs.[10]

Caption: L-Theanine transport across the BBB via the LAT1 (SLC7A5) carrier.

Quantitative Data on L-Theanine Pharmacokinetics

Numerous studies in both animal models and humans have quantified the absorption and distribution of L-theanine, confirming its systemic availability and brain penetration.

In vivo studies, particularly in mice, provide detailed pharmacokinetic parameters following both oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of L-Theanine in Mice

| Parameter | 100 mg/kg Dose | 400 mg/kg Dose | 1000 mg/kg Dose | Source |

|---|---|---|---|---|

| Oral Administration | ||||

| Cmax (µg/mL) | 82.1 | 413.1 | 906.4 | [11][12] |

| Tmax (min) | 15 | 15 | 17.5 | [11][12] |

| AUC (mg/mL·min) | 4.02 ± 0.39 | 22.05 ± 1.88 | 60.34 ± 7.27 | [11] |

| Bioavailability (%) | ~65.2 | ~67.3 | ~74.1 | [11] |

| Intravenous Administration | ||||

| C₀ (µg/mL) | 253.04 ± 45.27 | 1078.13 ± 79.47 | 2290.30 ± 315.55 | [11][12] |

| T₁/₂ (min) | 38.45 ± 3.87 | 41.53 ± 4.46 | 46.50 ± 10.16 | [11][13] |

| Vd (mL) | 12.57 ± 2.15 | 10.06 ± 0.77 | 11.03 ± 1.41 | [11][13] |

| CLtot (mL/min) | 0.33 ± 0.06 | 0.24 ± 0.02 | 0.24 ± 0.05 | [11][13] |

| AUC (mg/mL·min) | 6.17 ± 0.72 | 32.77 ± 1.53 | 81.39 ± 8.20 | [11] |

(Data presented as mean ± SD where available)

In humans, L-theanine is rapidly absorbed after oral ingestion, with peak plasma concentrations observed within one to two hours.[6][7]

Table 2: Pharmacokinetic Parameters of L-Theanine in Humans

| Parameter | Value | Condition | Source |

|---|---|---|---|

| Tmax (hours) | ~0.8 | 100 mg dose (capsule or green tea) | [2][7] |

| Tmax (minutes) | 30 - 120 | General oral ingestion | [6][14] |

| Cmax (µM) | ~25 | 100 mg dose |[2] |

Brain concentrations of L-theanine in mammals have been shown to increase significantly, with peak levels potentially occurring as late as five hours post-administration.[14]

Experimental Protocols for Assessing BBB Permeability

The permeability of L-theanine across the BBB has been investigated using both in vivo and in vitro models.

This protocol outlines a typical procedure for determining the pharmacokinetics of L-theanine in an animal model.

-

Animal Model: Four-week-old Std-ddY male mice are commonly used.[11][12]

-

Administration: L-theanine is administered either orally (p.o.) via gavage or intravenously (i.v.) through the tail vein at specified doses (e.g., 100, 400, 1000 mg/kg).[11][12]

-

Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30, 60, 120 minutes). Serum is separated by centrifugation (e.g., 1000 × g at 4°C for 10 min).[11]

-

Analytical Method:

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T₁/₂), volume of distribution (Vd), and total clearance (CLtot) are calculated from the concentration-time profiles. Bioavailability is determined by comparing the AUC from oral administration to that from intravenous administration.[11]

In vitro models provide a controlled environment to study the direct interaction of substances with the endothelial barrier. The human cerebral microvascular endothelial cell line hCMEC/D3 is a well-established model.[15][16]

-

Cell Culture:

-

Transwell Permeability Assay:

-

Seeding: hCMEC/D3 cells are seeded onto the apical side of Transwell inserts (e.g., 0.4 µm pore size), which are placed in a multi-well plate. This setup creates two compartments: an apical (luminal/blood) and a basolateral (abluminal/brain) side.[15][17] For more complex models, astrocytes and pericytes can be co-cultured on the basolateral side of the membrane or bottom of the well.[17][18]

-

Barrier Formation: Cells are cultured for several days (e.g., 72 hours) to form a confluent monolayer with functional tight junctions.[15]

-

Barrier Integrity Measurement: The integrity of the monolayer is assessed by measuring the Transendothelial Electrical Resistance (TEER). High TEER values are indicative of a tight barrier.[15][16]

-

Permeability Study: L-theanine is added to the apical chamber. Samples are collected from the basolateral chamber at various time points (e.g., 15, 30, 60 min).[15]

-

Quantification: The concentration of L-theanine that has crossed the monolayer is quantified using an appropriate analytical method, such as HPLC.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial cell layer.

Caption: Workflow for an in vitro BBB permeability study using a Transwell model.

Neurological Implications of BBB Permeation

Once across the BBB, L-theanine exerts its neuroactive effects by modulating several neurotransmitter systems. Its structural similarity to glutamate allows it to interact with glutamate receptors.[9][19] It acts as a weak antagonist at AMPA and kainate receptors and can modulate NMDA receptors.[6][9] Furthermore, L-theanine can inhibit the reuptake of glutamine in neurons, thereby reducing the synthesis of glutamate.[9] It has also been shown to increase brain levels of serotonin, dopamine, and GABA, contributing to its anxiolytic and relaxing effects.[20][21]

Caption: Simplified overview of L-theanine's neurological effects post-BBB crossing.

Conclusion

References

- 1. l-theanine: From tea leaf to trending supplement - does the science match the hype for brain health and relaxation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.unipd.it [research.unipd.it]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. biomedicineonline.org [biomedicineonline.org]

- 6. Promising, but Not Completely Conclusive—The Effect of l-Theanine on Cognitive Performance Based on the Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effects of theanine and its preventive effects on cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of L-theanine and the effect on amino acid composition in mice administered with L-theanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Stress, Behavioural and Magnetoencephalography Effects of an l-Theanine-Based Nutrient Drink: A Randomised, Double-Blind, Placebo-Controlled, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Theanine Protects against Methylglyoxal-Induced Oxidative Stress and Tight Junction Disruption in Human Cerebral Microvascular Endothelial Cells [scirp.org]

- 16. scirp.org [scirp.org]

- 17. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]

- 18. The blood-brain barrier studied in vitro across species | PLOS One [journals.plos.org]

- 19. youtube.com [youtube.com]

- 20. caringsunshine.com [caringsunshine.com]

- 21. Theanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

The Historical and Traditional Uses of L-Theanine-Containing Teas: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine, a non-proteinogenic amino acid predominantly found in the tea plant (Camellia sinensis), is the focal point of this technical guide. Historically revered in traditional practices for its calming and focus-enhancing properties, L-theanine is now a subject of intense scientific scrutiny for its potential therapeutic applications. This document provides a comprehensive overview of the historical and traditional uses of L-theanine-containing teas, supported by quantitative data, detailed experimental methodologies, and an exploration of its neuropharmacological mechanisms of action. The information is presented to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction: A Confluence of Tradition and Science

Tea, a beverage with a history spanning millennia, has been an integral part of cultural and medicinal traditions, particularly in East Asia. The traditional use of tea, especially green tea, in ceremonies and by monks for maintaining a state of "mindful alertness" during long periods of meditation has been well-documented.[1] This unique combination of relaxation and mental clarity was largely anecdotal until the discovery of L-theanine in 1949 by Japanese scientists.[2] L-theanine, or L-γ-glutamylethylamide, was first isolated from Gyokuro tea leaves, a type of shade-grown Japanese green tea known for its high concentration of this amino acid.[3][4]

The historical reverence for tea's mental benefits is now being substantiated by modern scientific research, which attributes these effects to the synergistic action of L-theanine and caffeine.[1] This guide delves into the historical context of L-theanine use, presents quantitative data on its presence in various teas, details the experimental protocols for its analysis, and elucidates the signaling pathways through which it exerts its effects.

Historical and Traditional Significance

The use of tea for its mental and physical benefits is deeply rooted in history. In traditional Chinese and Japanese medicine, green tea was extensively used to promote relaxation, improve cognitive function, and enhance overall well-being.[3][[“]] The Japanese tea ceremony, or "Chanoyu," is a prime example of the ritualistic and mindful consumption of tea, where the focus is on tranquility and the appreciation of the present moment.[6] Buddhist monks have historically consumed tea to aid in meditation, as the combination of L-theanine and caffeine is thought to induce a state of calm alertness, conducive to sustained focus.[6][7] This traditional knowledge, passed down through generations, has laid the groundwork for contemporary scientific investigation into the therapeutic potential of L-theanine.

Quantitative Analysis of L-Theanine in Tea

The concentration of L-theanine in tea is influenced by several factors, including the type of tea, growing conditions (such as shading), processing methods, and brewing techniques.[6][8] The following tables summarize quantitative data from various studies, providing a comparative analysis of L-theanine content in different tea types and under various brewing conditions.

Table 1: Average L-Theanine and Caffeine Content in Different Tea Types

| Tea Type | Average L-Theanine Content (mg/g of dry leaves) | Average Caffeine Content (mg/g of dry leaves) | Caffeine/L-Theanine Ratio |

| Green Tea | 6.56[9][10] | 16.28[10] | 2.79[10] |

| White Tea | 6.26[9][10] | 16.79[10] | 3.07[10] |

| Oolong Tea | 6.09[9][10] | 19.31[10] | 4.20[10] |

| Black Tea | 5.13[9][10] | 17.73[10] | 4.07[10] |

Data compiled from multiple sources.[9][10]

Table 2: L-Theanine and Caffeine Content in a 200 mL Tea Infusion Under Standard Brewing Conditions

| Tea Type | L-Theanine (mg/200 mL) | Caffeine (mg/200 mL) |

| Green Tea | 12.5 ± 2.5[11] | 11 ± 2.1[11] |

| Black Tea | 12.3 ± 2.8[11] | 14 ± 1.0[11] |

| White Tea | 1.8 ± 0.4[12] | 5.8 ± 0.7[11] |

| Oolong Tea | 1.8 ± 0.5[12] | 4 ± 1.6[11] |

| Yellow Tea | 4 ± 1.1[12] | 13.8 ± 0.2[11] |

| Pu-erh Tea | 3.1 ± 0.4[12] | 13 ± 2.9[11] |

Brewing conditions: 80°C for 2 minutes.[11][12]

Table 3: Effect of Brewing Time on L-Theanine Content (mg/200 mL)

| Tea Type | 2 minutes | 5 minutes | 10 minutes |

| Green Tea | Significantly Increased | - | - |

| White Tea | Significantly Increased | - | - |

| Yellow Tea | Significantly Increased | - | - |

| Black Tea | Significantly Increased | - | - |

| Oolong Tea | - | - | Significant Increase (2 to 10 min)[12] |

| Pu-erh Tea | - | - | Significant Increase (2 to 10 min)[12] |

A longer brewing time generally increases the extraction of L-theanine.[12]

Experimental Protocols

This section details the methodologies for the extraction and quantification of L-theanine from tea leaves, as cited in the scientific literature.

Hot Water Extraction of L-Theanine

This method is a common and straightforward approach for extracting L-theanine for analysis.

-

Materials:

-

Dry tea leaves

-

Deionized water

-

Grinder

-

Heating apparatus (e.g., water bath)

-

Filtration system (e.g., muslin cloth or filter paper)

-

-

Procedure:

-

Sample Preparation: Grind dry tea leaves to a particle size of 0.5–1 mm to increase the surface area for extraction.[13]

-

Extraction: Add deionized water to the ground tea leaves at a ratio of 20:1 (mL/g).[13] Heat the mixture to 80°C and maintain for 30 minutes with agitation.[13][14]

-

Filtration: After extraction, filter the mixture to separate the aqueous extract from the solid tea leaf particles.[14]

-

Purification (Optional): The extract can be further purified using techniques like column chromatography.[14]

-

Quantification of L-Theanine using High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying L-theanine in tea extracts.

-

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 column (e.g., 4.6 × 250 mm, 5μm)[15]

-

-

Chromatographic Conditions (Example 1 - Pre-column Derivatization):

-

Mobile Phase A: Ammonium acetate solution (20 mmol)[15]

-

Mobile Phase B: Ammonium acetate solution, methanol, and acetonitrile (1:2:2, V/V, containing 20 mmol of ammonium acetate) for isocratic elution[15]

-

Flow Rate: 1 ml/min[15]

-

Column Temperature: 40-50°C[15]

-

Detection Wavelength: 338 nm (after derivatization with ortho-phthalaldehyde)[15]

-

-

Chromatographic Conditions (Example 2 - No Derivatization):

-

Sample Preparation for HPLC:

-

Perform a hot water extraction as described in section 4.1.

-

Centrifuge the extract and filter through a 0.45 µm nylon filter before injection into the HPLC system.[6]

-

Signaling Pathways and Mechanisms of Action

L-theanine's effects on the central nervous system are multifaceted, involving the modulation of several neurotransmitter systems and brain wave activity.

Modulation of Neurotransmitter Systems

L-theanine readily crosses the blood-brain barrier and influences key neurotransmitters involved in mood, stress, and cognitive function.[4]

-

Glutamate Receptors: L-theanine is structurally similar to glutamate and acts as an antagonist at glutamate receptors, including NMDA, AMPA, and kainate receptors.[18][19] By blocking these excitatory pathways, L-theanine can reduce neuronal hyperexcitability and promote a state of calm.[18]

-

GABAergic System: L-theanine has been shown to increase the levels of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[18][20] It may also directly activate GABA-A receptors.[19] This enhancement of inhibitory neurotransmission contributes to its anxiolytic and relaxing effects.

-

Dopamine and Serotonin: L-theanine can increase the levels of dopamine and serotonin in the brain.[[“]][20] These monoamine neurotransmitters are crucial for mood regulation, and their modulation by L-theanine may underlie its mood-enhancing properties.

Influence on Brain Wave Activity

A significant body of research has demonstrated that L-theanine can increase the generation of alpha brain waves (8-14 Hz).[4][[“]] Alpha waves are associated with a state of "wakeful relaxation," characterized by a calm, alert, and creative mental state.[4][22] This effect is thought to be a key contributor to the feeling of focused calm experienced after consuming L-theanine-containing teas.

Other Signaling Pathways

Emerging research suggests the involvement of other signaling pathways in L-theanine's neuroprotective effects.

-

Akt/GSK3β Signaling Pathway: Studies have indicated that L-theanine may alleviate cognitive dysfunction through the Akt/glycogen synthase kinase 3 beta (GSK3β) signaling pathway.[23]

-

PI3K/AKT/Nrf2 Signaling Pathway: L-theanine has been shown to protect against oxidative damage in skeletal muscle cells by modulating the PI3K/AKT/Nrf2 signaling pathway, suggesting a potential role in cellular protection.[24]

Conclusion and Future Directions

The historical and traditional uses of L-theanine-containing teas for promoting a state of calm focus are now being robustly supported by scientific evidence. This guide has provided a technical overview of the historical context, quantitative data, experimental protocols, and neuropharmacological mechanisms of L-theanine. For researchers, scientists, and drug development professionals, L-theanine represents a promising natural compound with the potential for development into novel therapeutic agents for stress, anxiety, and cognitive enhancement.

Future research should continue to explore the synergistic effects of L-theanine with other compounds in tea, further elucidate its downstream signaling pathways, and conduct large-scale clinical trials to establish its efficacy and safety for various applications. The rich history of tea consumption provides a valuable foundation for the continued scientific exploration of this remarkable amino acid.

References

- 1. Characterization of L-theanine in tea extracts and synthetic products using stable isotope ratio analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 4. Alphawave L-theanine supports alpha brainwave activity, the source of wakeful relaxation [nutraingredients.com]

- 5. consensus.app [consensus.app]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. artfultea.com [artfultea.com]

- 9. L-Theanine: A Unique Functional Amino Acid in Tea (Camellia sinensis L.) With Multiple Health Benefits and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. Determination of L-Theanine and Caffeine Contents in Tea Infusions with Different Fermentation Degrees and Brewing Conditions Using the Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]